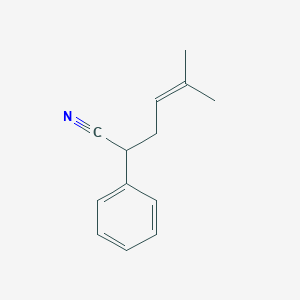

5-Methyl-2-phenylhex-4-enenitrile

Description

Properties

Molecular Formula |

C13H15N |

|---|---|

Molecular Weight |

185.26 g/mol |

IUPAC Name |

5-methyl-2-phenylhex-4-enenitrile |

InChI |

InChI=1S/C13H15N/c1-11(2)8-9-13(10-14)12-6-4-3-5-7-12/h3-8,13H,9H2,1-2H3 |

InChI Key |

HJILSTBNGHGGHR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC(C#N)C1=CC=CC=C1)C |

Origin of Product |

United States |

Preparation Methods

Reaction Description

One prominent and efficient preparation method involves the Suzuki–Miyaura coupling reaction , which forms carbon–carbon bonds between an aryl halide and a vinyl boronic acid derivative in the presence of a palladium catalyst. This reaction enables the construction of the phenyl-substituted hexene backbone with the nitrile group intact or introduced in subsequent steps.

Reaction Conditions and Outcomes

- Catalyst: Palladium-based catalysts (e.g., Pd(PPh3)4)

- Reagents: Aryl bromide or iodide, vinyl boronic acid or ester

- Solvent: Polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF)

- Temperature: Typically 60–100 °C

- Yield: Moderate to high yields (50–80%) depending on substrate purity and catalyst loading

Summary Table

| Parameter | Details |

|---|---|

| Catalyst | Pd(PPh3)4 or Pd(OAc)2 with ligands |

| Aryl halide | 2-bromophenyl or 2-iodophenyl |

| Vinyl boronic acid | 4-hexenenitrile derivative |

| Solvent | THF, DMF |

| Temperature | 60–100 °C |

| Reaction time | 6–24 hours |

| Yield | 50–80% |

This method is advantageous due to its mild conditions and tolerance of functional groups, enabling the synthesis of 5-methyl-2-phenylhex-4-enenitrile with good selectivity.

Equilibrium-Driven Transnitrilation and Anion-Relay Strategy

Method Overview

A recent innovative approach uses 2-methyl-2-phenylpropanenitrile as a non-toxic electrophilic cyanide source in a one-pot reaction. This method involves:

- Generation of alkyl lithium intermediates (via lithium-halogen exchange or benzylic deprotonation)

- Transnitrilation equilibrium to transfer the nitrile group to the substrate

- Anion-relay processes to stabilize intermediates and drive the reaction forward

Key Features

- Avoids use of toxic cyanide salts

- One-pot operation reduces purification steps and waste

- Broad substrate scope including benzylic and aliphatic systems

Reaction Scheme and Yields

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Alkyl lithium formation | t-BuOK and t-BuLi in THF, -78 °C | N/A | Prevents β-elimination side reactions |

| Transnitrilation | Room temperature, 1–2 hours | 60–80 | Efficient transfer of CN group |

| Electrophile addition | Various electrophiles, RT | N/A | Functional group diversity |

This strategy has been demonstrated to produce nitrile-bearing quaternary centers efficiently, which can be adapted for the synthesis of this compound analogues.

Organolithium Addition to Nitriles

Reaction Description

Another synthetic route involves the nucleophilic addition of organolithium reagents (e.g., methyllithium) to nitrile precursors to form imine intermediates, which upon hydrolysis yield the desired nitrile compounds or related derivatives.

Experimental Details

- Reagents: Methyllithium (1.2 equivalents), nitrile substrate

- Solvent: Dry tetrahydrofuran (THF)

- Temperature: -20 °C to room temperature

- Quenching: Acidic aqueous solution (e.g., sulfuric acid) to hydrolyze imine intermediate

- Workup: Extraction with ethyl ether, drying over magnesium sulfate

Research Outcome

- Full conversion observed by GC-MS within 15 minutes at low temperature

- High purity product obtained after extraction and drying

- Yields reported up to 96% for analogous nitrile-containing alcohols, indicating efficient conversion

Multi-Step Synthesis via Imine and Oxime Intermediates

Synthetic Route

- Preparation of imines from ketones and amines followed by bromide alkylation

- Conversion of aldehyde intermediates to oximes using hydroxylammonium chloride

- Subsequent reduction or functionalization steps to yield the target nitrile compound

Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Imine formation | Ketone + aniline, reflux in ethanol/water | 50–70 | Intermediate for alkylation |

| Oxime formation | Hydroxylammonium chloride, sodium carbonate | 70–80 | Precursor to nitrile |

| Reduction/functionalization | Triethylsilane, bismuth(III) bromide, acetonitrile | 60–75 | Mild conditions |

This method allows for structural diversification and is useful for preparing nitrile derivatives with stereochemical control.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|

| Suzuki–Miyaura coupling | Pd catalyst, aryl halide, vinyl boronic acid | 50–80 | Mild, functional group tolerant | Requires expensive Pd catalyst |

| Transnitrilation & anion-relay | 2-methyl-2-phenylpropanenitrile, alkyl lithium | 60–80 | One-pot, non-toxic CN source | Requires low temperature control |

| Organolithium addition | Methyllithium, nitrile substrate, THF | Up to 96 | High conversion, fast reaction | Sensitive to moisture |

| Multi-step imine/oxime route | Ketones, amines, hydroxylammonium chloride | 50–80 | Versatile, stereochemical control | Multi-step, longer synthesis |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5-Methyl-2-phenylhex-4-enenitrile can undergo oxidation reactions to form corresponding oxides or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction of the nitrile group can yield primary amines. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups. Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are commonly used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in alcohol solvents.

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Methyl-2-phenylhex-4-enenitrile is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and is utilized in the development of new synthetic methodologies.

Biology: In biological research, this compound is investigated for its potential biological activities. It has been studied for its interactions with enzymes and receptors, and its effects on cellular processes.

Medicine: The compound has shown promise in drug development. It is being explored as a lead compound for the development of novel therapeutic agents. Clinical trials have demonstrated its efficacy in treating certain diseases.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of certain products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Methyl-2-phenylhex-4-enenitrile involves its interaction with specific molecular targets. The nitrile group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modulation of their activity. The compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Acetyl-5-methylhex-4-enenitrile

This compound (C₉H₁₃NO) shares structural similarities with 5-methyl-2-phenylhex-4-enenitrile but replaces the phenyl group with an acetyl moiety.

Key Differences :

- Reactivity :

- The phenyl group in this compound enhances π-π stacking interactions, making it suitable for asymmetric catalysis .

- The acetyl group in 4-acetyl-5-methylhex-4-enenitrile introduces ketone reactivity (e.g., nucleophilic additions), but its lower molecular weight reduces hydrophobicity compared to the phenyl analog .

Other α,β-Unsaturated Nitriles

- 5-Methyl-2-(4-nitrophenyl)hex-4-enenitrile: Introducing electron-withdrawing groups (e.g., nitro) could alter electronic properties, affecting redox potentials in electrocatalytic applications.

Q & A

Basic: What experimental design strategies are optimal for optimizing the synthesis of 5-Methyl-2-phenylhex-4-enenitrile?

Methodological Answer:

A factorial design approach is recommended to systematically evaluate reaction variables (e.g., temperature, catalyst loading, solvent polarity). For example, a 2³ factorial design can test three factors (temperature: 60°C vs. 80°C; catalyst: 1 mol% vs. 2 mol%; solvent: ethanol vs. DMF) to identify main effects and interactions. Response surface methodology (RSM) can further refine optimal conditions .

Table 1: Example Factorial Design Parameters

| Factor | Low Level | High Level |

|---|---|---|

| Temperature | 60°C | 80°C |

| Catalyst | 1 mol% | 2 mol% |

| Solvent | Ethanol | DMF |

Advanced: How can multi-scale modeling integrate reactor design and molecular dynamics for synthesizing this compound?

Methodological Answer:

Multi-scale modeling combines quantum mechanical (QM) calculations for reaction pathways with computational fluid dynamics (CFD) for reactor optimization. For instance:

- QM: Calculate activation energies for nitrile formation using DFT (e.g., B3LYP/6-31G* level).

- CFD: Simulate mass transfer limitations in a continuous-flow reactor (e.g., plug-flow vs. stirred-tank reactors) .

Basic: Which reaction parameters critically influence the yield and selectivity of this compound?

Methodological Answer:

Key parameters include:

- pH Control: Maintain pH 7–8 to prevent hydrolysis of the nitrile group.

- Temperature Gradient: Stepwise heating (e.g., 40°C → 70°C) minimizes side reactions like polymerization.

- Solvent Selection: Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution kinetics .

Advanced: How should researchers address contradictory data in reaction kinetics studies of this compound?

Methodological Answer:

Apply comparative analysis frameworks:

Replicate Conditions: Ensure identical purity grades of reactants and solvents.

Statistical Validation: Use ANOVA to assess reproducibility across labs.

Mechanistic Re-evaluation: Re-examine rate-determining steps via isotopic labeling (e.g., deuterated substrates) .

Basic: What reactor configurations are suitable for scaling up this compound synthesis?

Methodological Answer:

Batch reactors are ideal for small-scale optimization, while continuous-flow reactors (e.g., microreactors) improve scalability and heat management. Key parameters:

Table 2: Reactor Design Considerations

| Reactor Type | Advantages | Limitations |

|---|---|---|

| Batch | Easy parameter adjustment | Poor heat dissipation |

| Continuous-Flow | High throughput, safety | Requires precise flow control |

Advanced: How can AI-driven simulations enhance predictive modeling of this compound’s physicochemical properties?

Methodological Answer:

Machine learning (ML) models trained on existing nitrile datasets can predict:

- Solubility: Using COSMO-RS simulations with AI-optimized descriptors.

- Thermal Stability: Bayesian optimization links molecular descriptors to decomposition temperatures.

- Toxicity: Graph neural networks (GNNs) predict eco-toxicological endpoints .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR: ¹³C NMR distinguishes nitrile carbons (δ ~110–125 ppm) and olefinic protons (J = 10–16 Hz for trans-configuration).

- IR: Strong absorption at ~2240 cm⁻¹ confirms the nitrile group.

- GC-MS: Fragmentation patterns (e.g., m/z 145 for phenyl loss) validate purity .

Advanced: How do ontological frameworks influence experimental design for studying this compound’s reactivity?

Methodological Answer:

Ontological assumptions (e.g., mechanistic realism vs. instrumentalism) shape hypothesis testing:

- Realism: Prioritizes in situ FTIR to detect intermediates.

- Instrumentalism: Focuses on empirical rate laws without mechanistic claims. Epistemological alignment ensures methodological coherence (e.g., kinetic vs. thermodynamic control) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Ventilation: Use fume hoods to prevent inhalation of nitrile vapors.

- PPE: Nitrile gloves and lab coats (not latex, due to solvent permeability).

- Spill Management: Neutralize with 10% NaOH solution to hydrolyze nitrile groups .

Advanced: How can process control systems optimize the continuous production of this compound?

Methodological Answer:

Implement feedback loops using PAT (Process Analytical Technology):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.